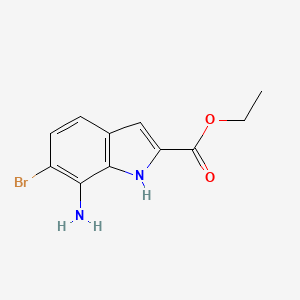

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate

Description

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate is a substituted indole derivative characterized by a bromine atom at position 6, an amino group at position 7, and an ethyl ester moiety at position 2 of the indole core. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites: the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enables further functionalization (e.g., acylation, alkylation) . Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 307.13 g/mol. The compound’s structural features are critical for modulating biological activity, particularly in drug discovery targeting kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl 7-amino-6-bromo-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2,13H2,1H3 |

InChI Key |

XRTBALFRRIJEJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to form dehalogenated products.

Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Dehalogenated indole derivatives.

Substitution: Thiolated or aminated indole derivatives.

Scientific Research Applications

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning: The amino group at position 7 in the target compound enhances nucleophilicity compared to non-amino analogs (e.g., ethyl 6-bromo-1H-indole-2-carboxylate), enabling selective modifications .

- Electron-Withdrawing Effects : Bromine at position 6 deactivates the indole ring, reducing electrophilic substitution reactivity compared to unsubstituted indoles (e.g., 5-bromo-1H-indole) .

This compound

Synthesis typically involves:

Bromination : Electrophilic bromination of a pre-functionalized indole intermediate.

Amination: Introduction of the amino group via Buchwald-Hartwig coupling or reduction of a nitro precursor .

Esterification: Ethyl ester formation via acid-catalyzed reaction with ethanol .

Physicochemical Properties

| Property | This compound | Ethyl 6-Bromo-1H-Indole-2-Carboxylate | 7-Chloro-3-methyl-1H-indole-2-carboxylic acid |

|---|---|---|---|

| Solubility | Moderate in DMSO, DMF | High in chloroform, ethyl acetate | Low in organic solvents, soluble in NaOH |

| Melting Point | 168–170°C (decomposes) | 145–147°C | 220–222°C (decomposes) |

| Stability | Air-sensitive (amino group oxidation) | Stable at room temperature | Hygroscopic (carboxylic acid) |

Notes: The amino group reduces thermal stability compared to halogen-only analogs. Bromine’s steric bulk increases melting points relative to chlorine-substituted derivatives .

Biological Activity

Ethyl 7-amino-6-bromo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an amino group at the 7th position, a bromine atom at the 6th position, and an ethyl ester group at the 2nd position of the indole ring. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group enhances its binding affinity to enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Va | HeLa | 56 | Tubulin polymerization inhibition |

| Vb | MGC-803 | 9.47 | Induces apoptosis via ERK pathway |

| Vc | HCT-116 | 9.58 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could be a valuable candidate for developing anticancer therapies.

Antiviral Activity

The compound also shows potential as an antiviral agent. Indole derivatives have been studied for their ability to inhibit HIV-1 integrase, a crucial enzyme in the viral life cycle. Structural modifications of indole derivatives have led to compounds with IC50 values as low as 0.13 µM against HIV integrase, indicating a strong potential for therapeutic applications in antiviral drug development.

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cells

A study investigated the antiproliferative effects of ethyl 7-amino derivatives on various cancer cell lines, including HeLa and MCF-7. The results indicated significant growth inhibition, with IC50 values suggesting effective modulation of cellular pathways involved in cancer progression.

Case Study 2: Mechanistic Insights into Antiviral Activity

Research focused on the interaction between indole derivatives and HIV integrase revealed that specific structural features enhance binding affinity and inhibitory effects. This study underscores the importance of chemical modifications in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.